Technical Safety & Handling Guide: 3-(Difluoromethoxy)propan-1-amine
Technical Safety & Handling Guide: 3-(Difluoromethoxy)propan-1-amine
The following technical guide is structured as an advanced operational whitepaper. It synthesizes confirmed chemical data with "read-across" safety protocols derived from structural analogs (e.g., 3-methoxypropylamine) where specific empirical data for this specialty building block is proprietary or emerging.
Document Control:
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Role: Fluorinated Building Block / Bioisostere
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Version: 2.0 (Operational Safety & Application)
Part 1: Executive Technical Summary
3-(Difluoromethoxy)propan-1-amine is a specialized aliphatic amine building block used primarily in medicinal chemistry. Its core value lies in the difluoromethoxy (
Unlike a standard methoxy group, the
-
Modulates Lipophilicity: Increases
due to the fluorine atoms. -
Alters Hydrogen Bonding: The fluorine atoms withdraw electron density, making the oxygen a weaker hydrogen bond acceptor, while the terminal proton becomes a weak hydrogen bond donor.
-
Metabolic Stability: The
bond confers resistance to oxidative metabolism compared to bonds.
Critical Safety Designation: As a primary aliphatic amine, this compound must be treated as Corrosive (Category 1B) and Air-Sensitive until specific toxicological assays prove otherwise.
Part 2: Chemical Identity & Physicochemical Characterization
| Parameter | Data | Technical Note |
| Chemical Name | 3-(Difluoromethoxy)propan-1-amine | IUPAC |
| CAS Number | 1592913-04-6 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 125.12 g/mol | - |
| Structure | Primary amine with fluorinated ether tail | |
| Physical State | Liquid (at 20°C) | Predicted based on MW and polarity |
| Boiling Point | ~130–140°C (Predicted) | Analog: 3-Methoxypropylamine BP is 116°C. Fluorination typically increases volatility slightly, but MW increase counteracts this.[4][5][6] |
| Density | ~1.05 g/cm³ (Predicted) | Higher than non-fluorinated analog (~0.87) due to F atoms. |
| pKa (Conjugate Acid) | ~9.5–10.0 (Estimated) | Inductive effect of |
| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible with water | Hygroscopic nature expected. |
Part 3: Hazard Identification & Risk Assessment
GHS Classification (Derived from Functional Group Analysis)
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
The "Fluorine Factor" in Safety
While the amine group dictates the immediate corrosive hazard, the difluoromethoxy group introduces a secondary risk profile: Thermal Decomposition.
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Combustion Hazard: In a fire, this compound will evolve Hydrogen Fluoride (HF) gas, which is potentially fatal at low concentrations.
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Incompatibility: Avoid strong acids which may cleave the ether linkage under extreme conditions, potentially releasing fluorinated byproducts.
Emergency Response Decision Matrix
The following diagram outlines the critical decision logic for exposure incidents, prioritizing the neutralization of the alkaline burn and management of potential fluoride byproducts.
Figure 1: Triage workflow for exposure to fluorinated amine building blocks.
Part 4: Safe Handling & Storage Protocols
Storage Causality
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Temperature: Store at 2–8°C .
-
Reasoning: Primary amines are prone to oxidation (N-oxide formation) and can absorb
from the air to form carbamate salts. Refrigeration slows these kinetic processes.
-
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Atmosphere: Inert Gas (Argon or Nitrogen) .
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Reasoning: Prevents the formation of solid carbonate crusts around the cap, which can compromise the seal and purity.
-
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Container: Tightly sealed glass or PTFE-lined HDPE.
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Note: While HF is a decomposition product, the intact molecule is stable in glass.
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Operational Handling
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Engineering Controls: Always handle within a certified Chemical Fume Hood.
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PPE Hierarchy:
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Hands: Nitrile gloves (double-gloved recommended). The lipophilic fluorinated tail may enhance permeation through thin latex.
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Eyes: Chemical splash goggles + Face shield (if working with >5g).
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Body: Lab coat + Chemical resistant apron.
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Part 5: Application in Drug Discovery (Bioisosterism)
This compound is not just a solvent or reagent; it is a strategic building block . Researchers use it to tune the physicochemical properties of a drug candidate.
Structural Logic: Methoxy vs. Difluoromethoxy
The transition from a methoxy group to a difluoromethoxy group alters the molecule's interaction with biological targets.
Figure 2: Physicochemical impact of substituting -OCH3 with -OCHF2 in medicinal chemistry.
Synthesis Context
When using this amine in synthesis (e.g., amide coupling or reductive amination):
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Basicity: It is a nucleophile. It will react rapidly with acid chlorides, isocyanates, and aldehydes.
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Solvent Compatibility: Compatible with DCM, THF, DMF. Avoid acetone if not intended as a reactant (forms imines).
Part 6: Toxicology & Ecological Impact
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Acute Toxicity: Data is limited for this specific CAS.
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Read-Across (3-Methoxypropylamine): Oral
(Rat) is typically ~600–1000 mg/kg. Dermal (Rabbit) ~2500 mg/kg.[7] -
Assumption: Treat 3-(Difluoromethoxy)propan-1-amine as Equipotently Toxic to its non-fluorinated analog.
-
-
Environmental Fate:
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The
bond is highly stable, suggesting this compound may be persistent in the environment if not incinerated. -
Do not allow entry into drains. High pH (due to amine) can be acutely toxic to aquatic life.
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Part 7: Disposal Considerations
Protocol:
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Do NOT dispose of down the sink.
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Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).
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Incineration: This material must be burned in a chemical incinerator equipped with an afterburner and scrubber .
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Critical Requirement: The scrubber is essential to neutralize the Hydrogen Fluoride (HF) gas generated during the combustion of the
group.
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Part 8: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75488618, 3-(Difluoromethoxy)propan-1-amine. Retrieved from [Link]
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ECHA (European Chemicals Agency). Registration Dossier for 3-methoxypropylamine (Read-across analog). Retrieved from [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. SciSupplies [scisupplies.eu]
- 2. 1592913-04-6|3-(Difluoromethoxy)propan-1-amine|BLD Pharm [bldpharm.com]
- 3. Propan-1-amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
